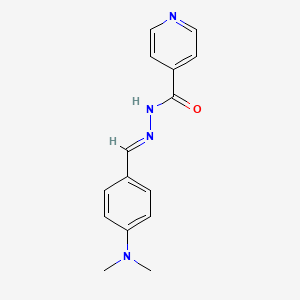
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxadopentacontan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxadopentacontan-1-ol, commonly known as Dodecanol, is a long-chain fatty alcohol that has been widely used in various fields, including cosmetics, food, and pharmaceuticals. Dodecanol is a white, waxy solid that is soluble in water and has a melting point of 43°C.
Mechanism of Action
Dodecanol has been shown to disrupt the lipid bilayer membrane of cells, leading to cell lysis and death. This mechanism of action has been exploited in the preparation of liposomes, where Dodecanol is used to destabilize the lipid bilayer membrane and facilitate the encapsulation of drugs. Dodecanol has also been shown to have antimicrobial properties, where it disrupts the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
Dodecanol has been shown to have low toxicity and is generally considered safe for use in various applications. However, it has been reported to cause skin irritation and sensitization in some individuals. Dodecanol has also been shown to have emollient properties, where it softens and soothes the skin. In addition, it has been shown to have moisturizing properties, where it increases the water content of the skin.
Advantages and Limitations for Lab Experiments
Dodecanol has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also easy to handle and has low toxicity, making it safe for use in various applications. However, Dodecanol has some limitations, including its low solubility in water, which limits its use in aqueous solutions. It also has a high melting point, which can make it difficult to handle and use in certain applications.
Future Directions
There are several future directions for the use of Dodecanol in various fields. In the field of drug delivery, Dodecanol could be used to enhance the encapsulation and delivery of drugs to specific cells or tissues. In the field of nanotechnology, Dodecanol could be used as a dispersant for nanoparticles, which could lead to the development of new materials with unique properties. In the field of cosmetics, Dodecanol could be used as an emulsifier or moisturizer in various formulations. Overall, the potential applications of Dodecanol are vast and could lead to the development of new and innovative products in various fields.
Synthesis Methods
Dodecanol can be synthesized through the reduction of lauric acid, which is a medium-chain fatty acid, using a reducing agent such as lithium aluminum hydride. The reaction produces Dodecanol and water as by-products. Another method involves the hydrolysis of tridecyl alcohol using sulfuric acid as a catalyst, which yields Dodecanol and tridecanal as by-products.
Scientific Research Applications
Dodecanol has been extensively studied for its various applications in the field of science. It is commonly used as a surfactant in the preparation of liposomes, which are spherical vesicles composed of a lipid bilayer membrane. Liposomes have been widely used in drug delivery systems due to their ability to encapsulate drugs and target specific cells or tissues. Dodecanol has also been used as a solvent for the extraction of plant compounds and as a dispersant for nanoparticles.
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H82O13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-42-19-21-44-23-25-46-27-29-48-31-33-50-35-37-52-39-40-53-38-36-51-34-32-49-30-28-47-26-24-45-22-20-43-18-16-41/h41H,2-40H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCJBXDDMHZFDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H82O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505165 |
Source


|
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxadopentacontan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
771.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxadopentacontan-1-ol | |
CAS RN |
13149-83-2 |
Source


|
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxadopentacontan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



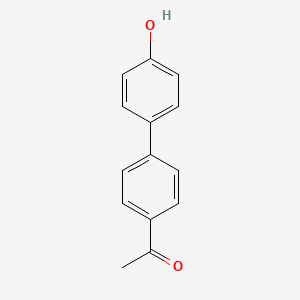

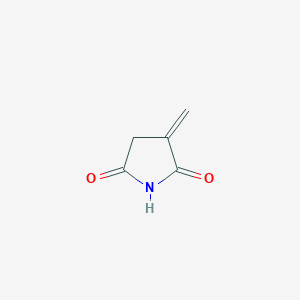
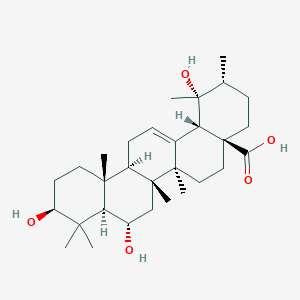
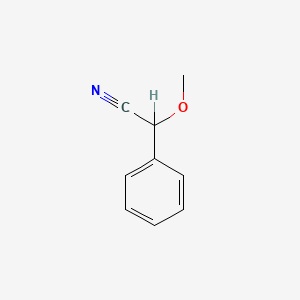

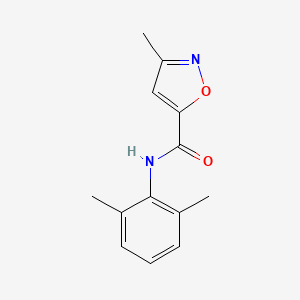

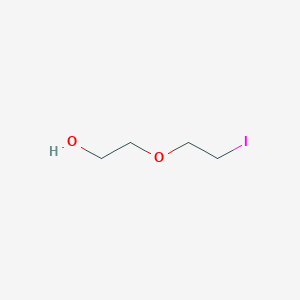
![1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione](/img/structure/B3046793.png)
